Peptide M
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Overview
Description
Peptide M is a 50 amino acid synthetic peptide derived from a streptococcal M protein, with an additional C-terminal cysteine residue . It binds monomeric and dimeric human IgA of both subclasses (IgA1 and IgA2) with high specificity and affinity . It also binds bovine IgA but not murine IgA .
Synthesis Analysis
Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another . This process generally requires coupling agents and protecting groups . The synthesis of peptides is often much simpler for peptides than it is for proteins, because there are fewer signals present in peptide spectra .Chemical Reactions Analysis
Peptides undergo various chemical reactions. For instance, the size of the NOE depends not on the internuclear distance r, but on r -6, so that a very close contact between two protons in a minor conformer can still give a very strong NOE after conformational averaging .Physical And Chemical Properties Analysis
Peptide physical-chemical properties, including charge-pH map, pI, hydrophobicity, and mass can be calculated, estimated, and predicted based on its amino acid sequence . The ease of peptide synthesis and purification, including relative speed of delivery, can also be determined .Scientific Research Applications
Data Mining for Peptide Properties : A software tool for data mining physicochemical properties of peptides, including Peptide M, has been developed. This tool aids in the analysis of peptide sequences, enhancing the classification, prediction accuracy, and engineering of new amino acid sequences (Terziyski et al., 2023).
Peptide Chemistry and Drug Design : Peptides play vital roles in physiology, with applications in drug discovery for diseases like diabetes, cancer, and cardiovascular dysfunction. Synthetic peptides, including Peptide M, are significant in developing new drugs that mimic or block biological properties (Sawyer, 2006).
Diagnostic and Therapeutic Applications : Peptides, including Peptide M, are emerging as promising candidates for therapeutic and diagnostic applications. Their high selectivity, minimal toxicity, and potential in imaging and targeted therapy are particularly noteworthy (Thakur et al., 2022).
Bioactive Peptides in Functional Foods : The use of bioactive peptides, such as Peptide M, in functional foods can promote cardiovascular health. This includes peptides with antihypertensive and antioxidant properties, crucial for managing cardiovascular disease risk factors (Ejike et al., 2017).
Antidiabetic Properties : Food-derived peptides, potentially including Peptide M, have shown promise as antidiabetic agents. They can regulate the glycemic index and could be used in food formulations for diabetes management (Rivero-Pino et al., 2020).
Cosmeceutical Applications : Bioactive peptides like Peptide M are researched for their potential in cosmeceuticals, particularly for skin aging prevention and treatment (Lima & Moraes, 2018).
Mechanism of Action
The major mechanism of actions against microbial pathogens is attributed to perturbation of cell membrane of pathogens . At increasing peptide density, they cause pronounced disruptions of the phospholipid fatty acyl packing . At even higher local or global concentrations, the peptides cause transient membrane openings, rupture, and ultimately lysis .
Safety and Hazards
Future Directions
Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field .
properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSMPANCMIOOB-HMAOBDLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H141N21O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1905.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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